

Physical and chemical properties of 5-Hydroxymethyl-2-furoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxymethyl-2-furoic acid

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5-Hydroxymethyl-2-furoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-2-furoic acid (HMFA), a key metabolite of the widely occurring dietary compound 5-hydroxymethylfurfural (HMF), is gaining significant attention in various scientific fields.^{[1][2][3][4]} Its presence in biological systems serves as a crucial biomarker for HMF exposure, a compound formed during the heat treatment of carbohydrate-rich foods.^{[1][2][4]} Beyond its role as a biomarker, HMFA is being explored for its potential applications in green chemistry, pharmaceutical synthesis, and as a building block for bio-based polymers.^[5] This technical guide provides an in-depth overview of the physical and chemical properties of HMFA, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.

Physical and Chemical Properties

5-Hydroxymethyl-2-furoic acid is a furan derivative characterized by a carboxylic acid group at the 2-position and a hydroxymethyl group at the 5-position.^{[3][6]} It is typically a white to pale yellow crystalline solid.^{[7][8]}

Table 1: Physical and Chemical Data of **5-Hydroxymethyl-2-furoic acid**

Property	Value	Source(s)
Identifiers		
IUPAC Name	5-(hydroxymethyl)furan-2-carboxylic acid	[6]
Synonyms	5-(Hydroxymethyl)-2-furancarboxylic acid, Sumiki's acid, NSC 40739	[1][3][8][9][10][11][12]
CAS Number	6338-41-6	[1][2][3][8][13][14]
Formula & Weight		
Molecular Formula	C ₆ H ₆ O ₄	[1][2][8][14]
Molecular Weight	142.11 g/mol	[1][6][8][14]
Physical Properties		
Melting Point	157-159 °C	[8]
247 °C (decomposes)	[2][7]	
Boiling Point	349.4 ± 32.0 °C (Predicted)	[2][7]
Appearance	White to light yellow crystalline powder	[7][8]
Solubility		
Ethanol	~100 mg/mL	[1][10]
DMSO	~10 mg/mL	[1]
Dimethylformamide	~15 mg/mL	[1]
PBS (pH 7.2)	~1 mg/mL	[1]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble	[13]
Acid-Base Properties		
pKa (strongest acidic)	3.11	[9]

Spectroscopic Data		
UV/Vis (λ_{max})	254 nm	[1]
^1H NMR (500 MHz, D_2O , pH 7.0) δ (ppm)	4.59, 6.46, 6.47, 6.94, 6.95	[6]
Mass Spectrometry (GC-MS)	Molecular Ion (m/z): 142	[6]

Experimental Protocols

Synthesis of 5-Hydroxymethyl-2-furoic acid

A common and efficient method for the synthesis of HMFA is the selective oxidation of 5-hydroxymethylfurfural (HMF). Biocatalytic methods using whole-cell systems are favored for their high selectivity and mild reaction conditions.

Protocol: Whole-Cell Biocatalytic Oxidation of HMF

This protocol is based on the use of *Gluconobacter oxydans* as a whole-cell biocatalyst.

1. Materials and Reagents:

- 5-Hydroxymethylfurfural (HMF)
- *Gluconobacter oxydans* (e.g., DSM 50049)
- Growth medium for *G. oxydans*
- Phosphate buffer (100 mM, pH 7.0)
- Sodium hydroxide (NaOH) solution for pH adjustment
- Centrifuge
- Shaking incubator
- pH meter and controller
- Bioreactor (optional, for scaled-up production)

2. Procedure:

- **Cell Culture and Harvest:** Cultivate *Gluconobacter oxydans* in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation.
- **Reaction Setup:** Resuspend the harvested cells in a phosphate buffer (100 mM, pH 7.0) to a specific cell concentration (e.g., 10 g/L cell dry weight). Add HMF to the cell suspension to a

final concentration of, for example, 30 g/L.

- Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-35 °C) with constant agitation (e.g., 200 rpm) to ensure proper aeration.[9] Monitor and maintain the pH of the reaction at 7.0 using a pH controller that adds NaOH solution as needed.
- Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the conversion of HMF to HMFA using HPLC analysis (see protocol 2.2.1).
- Product Recovery and Purification: Once the reaction is complete (HMF is consumed), separate the cells from the reaction mixture by centrifugation. The supernatant contains the HMFA.
- Purification: The HMFA can be purified from the supernatant by liquid-liquid extraction with ethyl acetate or by adsorption onto an anion exchange resin followed by elution.[10]

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC) for HMFA Quantification

1. Instrumentation and Columns:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[9]

2. Mobile Phase and Gradient:

- Mobile Phase A: 5% methanol in water with 5 mM tetramethylammonium hydrogen sulphate (as an ion-pair reagent).[1]
- Mobile Phase B (alternative): Acetonitrile and 20 mM KH₂PO₄ (pH 6.0).[9]
- Gradient Elution (example): A gradient can be employed, for instance, starting with a lower concentration of the organic solvent and increasing it over the run time to elute compounds with different polarities.[9]

3. HPLC Conditions:

- Flow Rate: 1.0 mL/min[9]
- Column Temperature: 25 °C[9]
- Detection Wavelength: 255 nm[1][13]
- Injection Volume: 10-20 µL

4. Sample Preparation:

- For biological samples like urine, centrifuge the sample to remove particulates and then dilute the supernatant with water before injection.[1][13] For reaction mixtures, a similar clarification and dilution step is appropriate.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for HMFA Analysis

GC-MS analysis of HMFA typically requires derivatization to increase its volatility.

1. Derivatization:

- Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.
- Procedure: Evaporate the sample to dryness. Add the silylating agent and heat at a specific temperature (e.g., 60 °C) for a set time (e.g., 10 minutes) to form the trimethylsilyl (TMS) derivative of HMFA.

2. Instrumentation and Column:

- GC-MS system
- A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.

3. GC-MS Conditions:

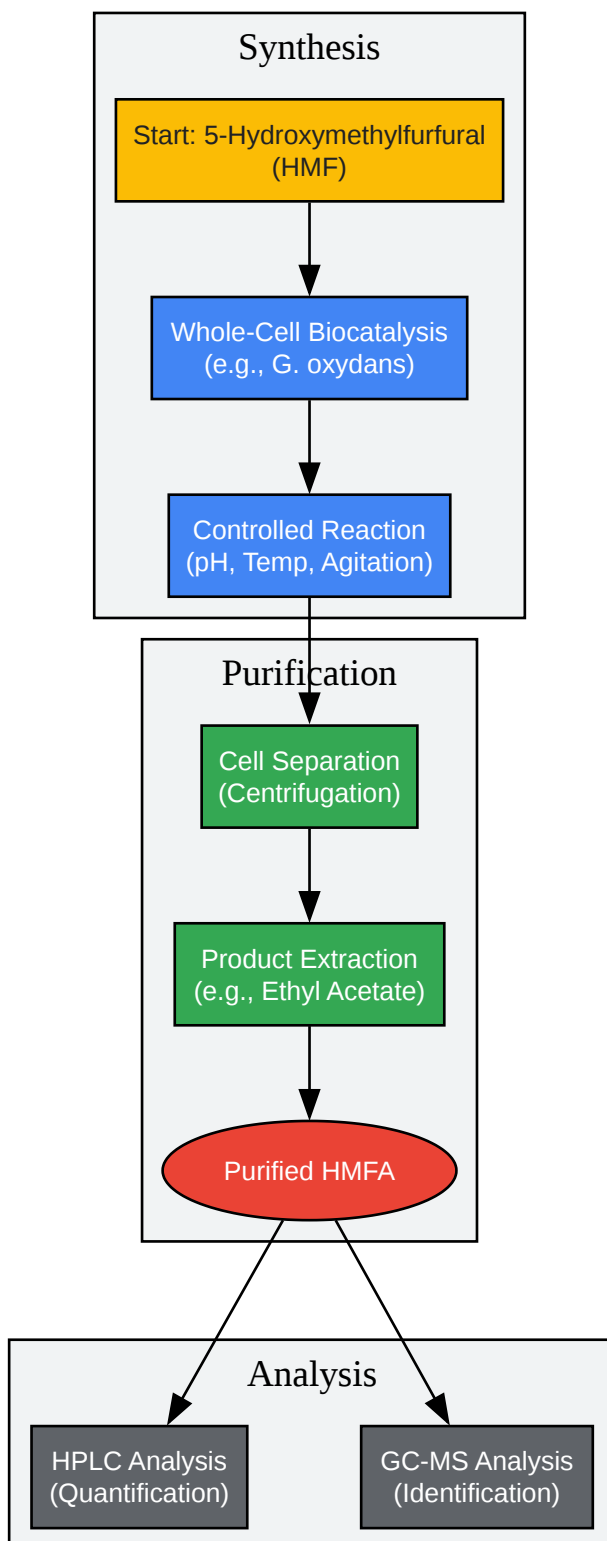
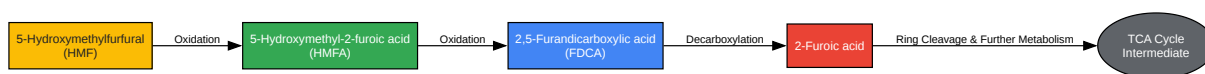
- Carrier Gas: Helium
- Injection Mode: Split or splitless
- Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.
- Mass Spectrometer: Operate in electron ionization (EI) mode.
- Scan Range: Scan a mass range appropriate for detecting the derivatized HMFA and its fragments (e.g., m/z 50-500).

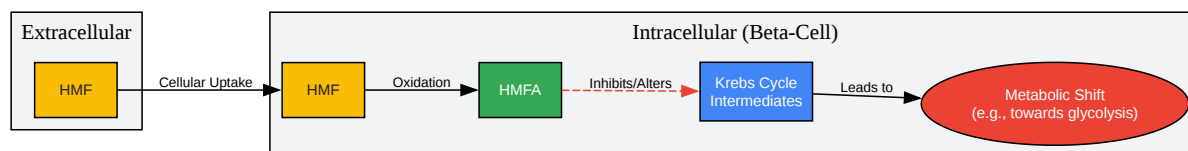
Metabolic and Biosynthetic Pathways

While HMFA is not known to be a central player in major signaling cascades, it is a key component in the metabolic pathway of HMF and has been implicated in cellular metabolic shifts.

Metabolic Degradation of HMF to HMFA

In various organisms, including bacteria and humans, HMF is metabolized to HMFA. This is a detoxification step, as HMFA is generally considered less toxic than HMF. In some bacteria, HMFA can be further metabolized. The following diagram illustrates the microbial degradation pathway of HMF.





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- To cite this document: BenchChem. [Physical and chemical properties of 5-Hydroxymethyl-2-furoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016225#physical-and-chemical-properties-of-5-hydroxymethyl-2-furoic-acid]

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